3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{thieno[2,3-d]pyrimidin-4-yl}azetidine
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Overview
Description
3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{thieno[2,3-d]pyrimidin-4-yl}azetidine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a fused ring system incorporating cyclopentane, pyrrole, thienopyrimidine, and azetidine moieties, making it a subject of study for its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{thieno[2,3-d]pyrimidin-4-yl}azetidine typically involves multi-step organic synthesis techniques. The process begins with the preparation of the individual ring systems, followed by their sequential fusion. Key steps may include:
Cyclopentane and Pyrrole Formation: Starting with cyclopentane derivatives, the pyrrole ring is introduced through cyclization reactions.
Thienopyrimidine Synthesis: The thienopyrimidine ring is synthesized using thiophene and pyrimidine precursors under specific conditions such as heating and the presence of catalysts.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without loss of efficiency.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain the desired compound in pure form.
Chemical Reactions Analysis
Types of Reactions
3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{thieno[2,3-d]pyrimidin-4-yl}azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{thieno[2,3-d]pyrimidin-4-yl}azetidine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- **3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{thieno[2,3-d]pyrimidin-4-yl}azetidine shares structural similarities with other fused ring compounds such as:
- Cyclopentapyrroles
- Thienopyrimidines
- Azetidines
Uniqueness
- Structural Complexity : The unique combination of fused rings in this compound sets it apart from simpler analogs.
- Potential Biological Activity : Its potential biological activities make it a compound of interest for further research and development.
Properties
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S/c1-2-11-6-19(7-12(11)3-1)13-8-20(9-13)15-14-4-5-21-16(14)18-10-17-15/h4-5,10-13H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLXQYUVUUXJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=C5C=CSC5=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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